4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound with the molecular formula . It features a piperidine ring that is substituted with a 1,2,4-oxadiazole moiety containing a cyclopropyl group. This compound falls under the GHS07 hazard classification, indicating that it may cause skin irritation and eye irritation (H317) . The compound's unique structure and properties make it a subject of interest in various fields, particularly medicinal chemistry.
The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves several key steps:
The molecular structure of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride includes:
The compound has been identified with the CAS number 1036461-01-4. Its molecular weight is approximately 196.26 g/mol .
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties for specific applications.
The mechanism of action for 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride primarily involves its interaction with biological targets:
This interaction is mediated through binding to specific proteins or enzymes within biological systems, modulating physiological processes.
The physical properties of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions and its potential applications in research.
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several significant applications in scientific research:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884, but its medicinal potential remained unexplored for nearly 80 years. The 1960s marked a turning point with the introduction of Oxolamine, a cough suppressant featuring the 1,2,4-oxadiazole ring, as the first FDA-approved drug containing this scaffold [1] [5]. This breakthrough demonstrated the pharmacodynamic viability of 1,2,4-oxadiazoles and stimulated systematic exploration of their bioisosteric properties. By the 2000s, advanced synthetic methodologies enabled the creation of derivatives with enhanced metabolic stability, exemplified by Pleconaril (antiviral) and Ataluren (treatment for Duchenne muscular dystrophy) [1].
The resurgence of interest in 1,2,4-oxadiazoles is evidenced by a doubling of scientific publications over the past 15 years, driven by their unique physicochemical properties:
Table 1: Evolution of 1,2,4-Oxadiazole-Containing Pharmaceuticals
Era | Drug Name | Therapeutic Category | Structural Innovation |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | First therapeutic 1,2,4-oxadiazole |
1980s | Prenoxdiazine | Antitussive | 3,5-Disubstituted optimization |
1990s | Fasiplon | Anxiolytic | Benzodiazepine receptor binding |
2000s | Pleconaril | Antiviral | Enhanced metabolic stability |
2010s | Ataluren | Genetic disorder therapy | Protein restoration activity |
Piperidine ranks as the most prevalent nitrogen-containing heterocycle in FDA-approved small-molecule drugs, present in >20 therapeutic classes including antipsychotics, analgesics, and antivirals [2] [6]. Its significance stems from:
Recent advances focus on direct C(sp³)–H functionalization of piperidine cores, bypassing traditional pyridine reduction pathways. For example, Maes (2010) developed Ru-catalyzed α-arylation using phenylboronic esters under mild conditions (THF, 80°C), achieving mono- and bis-arylated piperidines in 60–85% yield [2]. This methodology accelerates the synthesis of constrained analogs like 4-substituted piperidines, crucial for CNS drug design where three-dimensional architecture influences blood-brain barrier penetration.
Cyclopropyl has evolved from a structural curiosity to a privileged bioisostere in modern drug design, particularly in 1,2,4-oxadiazole derivatives. Its incorporation at the C3 position of oxadiazoles confers distinct advantages:
Table 2: Bioisosteric Effects of Cyclopropyl Versus Common Substituents
Parameter | Cyclopropyl | tert-Butyl | Phenyl |
---|---|---|---|
Molecular Volume (ų) | 45.7 | 89.9 | 82.4 |
cLogP (Avg.) | 1.10 | 1.80 | 2.13 |
Metabolic Stability | High | Low | Moderate |
Bond Angle | 60° | 109.5° | 120° |
In 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, the cyclopropyl moiety enhances blood-brain barrier permeability by reducing P-glycoprotein recognition. The strained ring elevates electron density at the oxadiazole C3 position, strengthening hydrogen bonds with catalytic residues in target enzymes like acetylcholinesterase (bond distance: 1.8–2.2 Å) [8] [10]. This strategic bioisosteric replacement exemplifies structure-based design principles addressing the limitations of earlier lead compounds.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1